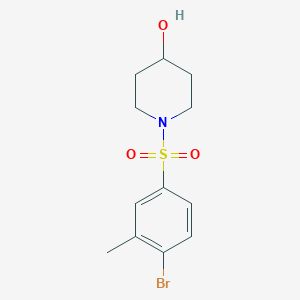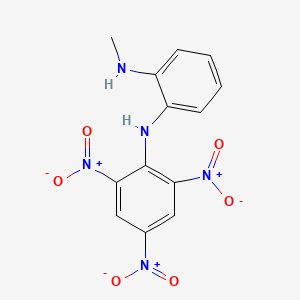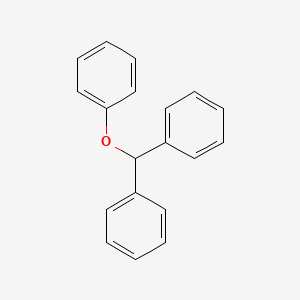
Diphenylmethyl phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethyl phenyl ether is an organic compound with the chemical formula C13H12O. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Diphenylmethyl phenyl ether can be synthesized through several methods. One common method involves the reaction of diphenylmethanol with phenol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5CH(OH)C6H5+C6H5OH→C6H5CH(OC6H5)C6H5+H2O
Another method involves the Williamson ether synthesis, where diphenylmethyl chloride reacts with sodium phenoxide:
C6H5CH(Cl)C6H5+C6H5ONa→C6H5CH(OC6H5)C6H5+NaCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Diphenylmethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylmethyl phenyl ketone.
Reduction: It can be reduced to diphenylmethane and phenol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Diphenylmethyl phenyl ketone.
Reduction: Diphenylmethane and phenol.
Substitution: Nitro-diphenylmethyl phenyl ether and bromo-diphenylmethyl phenyl ether.
科学的研究の応用
Diphenylmethyl phenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用機序
The mechanism of action of diphenylmethyl phenyl ether involves its interaction with molecular targets through its ether linkage. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The pathways involved include the formation of intermediate complexes that facilitate the desired chemical transformations.
類似化合物との比較
Similar Compounds
Diphenyl ether: Similar in structure but lacks the additional phenyl group.
Phenyl ether: Contains only one phenyl group attached to the ether oxygen.
Benzyl phenyl ether: Has a benzyl group instead of a diphenylmethyl group.
Uniqueness
Diphenylmethyl phenyl ether is unique due to its stability and the presence of three phenyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts.
特性
CAS番号 |
4733-41-9 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC名 |
benzhydryloxybenzene |
InChI |
InChI=1S/C19H16O/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15,19H |
InChIキー |
BIGLUPIBMMXMLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


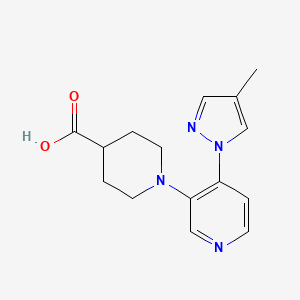


![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
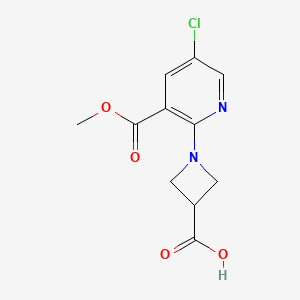
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13931976.png)
![Benzoic acid, 4-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-, methyl ester](/img/structure/B13931983.png)


![3-Thiophenecarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-](/img/structure/B13932002.png)
![1-[(4-Ethoxyphenyl)methyl]-5-iodo-4-methoxy-2-methylbenzene](/img/structure/B13932012.png)
